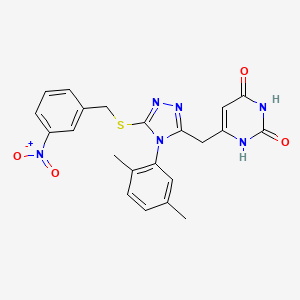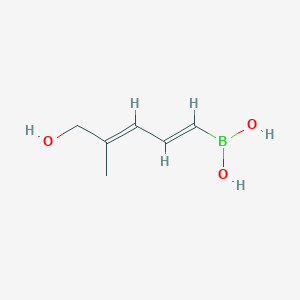
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid is an organoboron compound that features a pyrrolidine ring attached to a benzene ring through a boronic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the benzene ring. One common method involves the reaction of 4-bromobenzeneboronic acid with 1-allylpyrrolidine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other hydride donors.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer or anti-bacterial properties.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
4-(1-Allyl-pyrrolidin-2YL)benzonitrile: Similar structure but with a nitrile group instead of a boronic acid group.
4-(1-Allyl-pyrrolidin-2YL)benzaldehyde: Contains an aldehyde group instead of a boronic acid group.
4-(1-Allyl-pyrrolidin-2YL)benzoic acid: Features a carboxylic acid group instead of a boronic acid group.
Uniqueness
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in organic synthesis for forming carbon-carbon bonds under mild conditions .
特性
分子式 |
C13H18BNO2 |
|---|---|
分子量 |
231.10 g/mol |
IUPAC名 |
[4-(1-prop-2-enylpyrrolidin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H18BNO2/c1-2-9-15-10-3-4-13(15)11-5-7-12(8-6-11)14(16)17/h2,5-8,13,16-17H,1,3-4,9-10H2 |
InChIキー |
HCDQSJJOOYFCTD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2CCCN2CC=C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


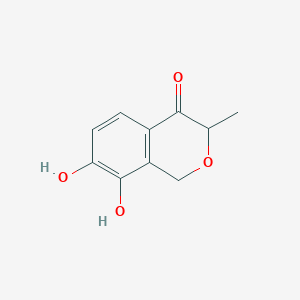


![2-Fluoro-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B14127598.png)
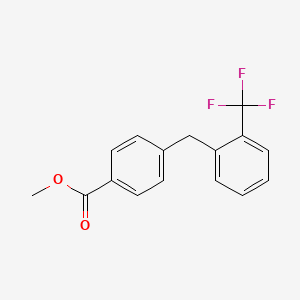


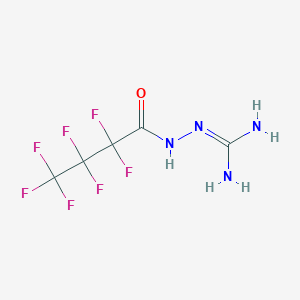

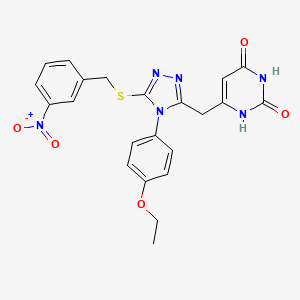
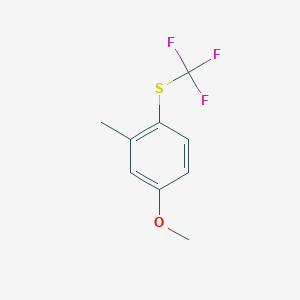
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127654.png)
